molecular formula C8H5FO4 B172910 2-Fluoroisophthalic acid CAS No. 1583-65-9

2-Fluoroisophthalic acid

Cat. No. B172910
CAS RN: 1583-65-9
M. Wt: 184.12 g/mol
InChI Key: DWOLBEJAJWCIGK-UHFFFAOYSA-N
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Description

2-Fluoroisophthalic acid is a chemical compound with the CAS Number: 1583-65-9. It has a molecular weight of 184.12 and is typically a solid at room temperature . The compound is known for its purity, typically around 97% .


Molecular Structure Analysis

The molecular structure of 2-Fluoroisophthalic acid consists of a total of 18 bonds. There are 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), and 2 hydroxyl groups .

Scientific Research Applications

Fluorescent Probes

“2-Fluoroisophthalic acid” can be used in the design and synthesis of fluorescent probes . Fluorescent probes are sensitive, selective, and non-toxic in detection, providing a new solution in biomedical, environmental monitoring, and food safety . The design of fluorescent probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups .

Biomedical Applications

Fluorescent probes, which can be synthesized using “2-Fluoroisophthalic acid”, have been widely used in various fields such as biomedical . They can detect biomolecules or molecular activities within cells through fluorescence signals .

Environmental Monitoring

Fluorescent probes synthesized from “2-Fluoroisophthalic acid” can also be used in environmental monitoring . They can detect specific molecules or activities in the environment, providing valuable data for environmental protection and management .

Food Safety

In the field of food safety, fluorescent probes made from “2-Fluoroisophthalic acid” can be used to detect harmful substances or contaminants . This can help ensure the safety and quality of food products .

Research on Fluorescent α-amino acids

“2-Fluoroisophthalic acid” might be used in the synthesis of fluorescent unnatural α-amino acids . These compounds can be applied in a wider range of environment-sensitive processes, including medical research .

Material Science

In material science, “2-Fluoroisophthalic acid” could potentially be used in the synthesis of new materials with unique properties . However, more research is needed in this area to fully understand its potential applications .

Safety and Hazards

The safety information available indicates that 2-Fluoroisophthalic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fumes/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-fluorobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOLBEJAJWCIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384462
Record name 2-fluoroisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoroisophthalic acid

CAS RN

1583-65-9
Record name 2-fluoroisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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